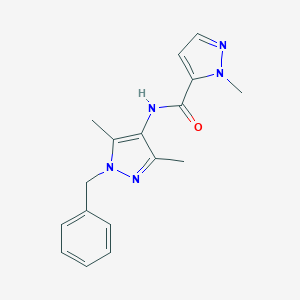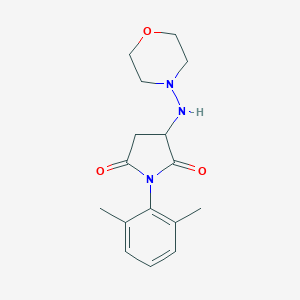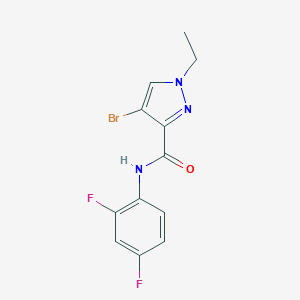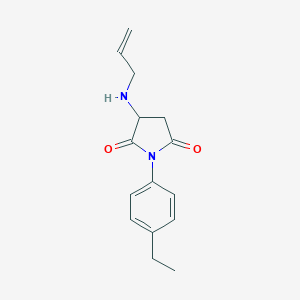![molecular formula C24H21FN2O4 B280220 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as FL118, is a novel small molecule anticancer drug candidate. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is complex and involves multiple pathways. It has been shown to inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including MDM2, XIAP, and c-FLIP. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly metabolized in the liver and excreted in the urine. This compound has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its potent anticancer activity, ability to overcome drug resistance, and favorable pharmacokinetic profile. However, its complex mechanism of action and multi-step synthesis process can make it challenging to study in the lab.
Direcciones Futuras
There are several future directions for the development of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a cancer treatment. One area of focus is the optimization of the synthesis process to improve the yield and scalability of production. Another area of focus is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and identify biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans, and the results of these trials will provide important insights into the potential of this compound as a cancer treatment.
Métodos De Síntesis
The synthesis of 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that starts with the condensation of 4-(4-fluorobenzyl)-3-methoxyphenol with 3,4-dihydro-2H-pyran-4-one in the presence of an acid catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, cyclization, and cyanation, to yield the final product. The overall yield of the synthesis process is around 10%.
Aplicaciones Científicas De Investigación
2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has shown potent anticancer activity against a wide range of cancer types, including lung, breast, ovarian, prostate, and colon cancer. This compound has also been shown to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment.
Propiedades
Fórmula molecular |
C24H21FN2O4 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
2-amino-4-[4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C24H21FN2O4/c1-29-21-11-14(5-6-15(21)13-30-17-9-7-16(25)8-10-17)22-18(12-26)24(27)31-20-4-2-3-19(28)23(20)22/h5-11,22H,2-4,13,27H2,1H3 |
Clave InChI |
ZYJATZKKXAYIGK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=C(C=C4)F |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)



![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280159.png)
